Satisfar-d6
Description
Satisfar-d6 (C10H11D6N2O4PS; molecular weight: 298.33) is a deuterated organophosphorus compound classified under biochemicals. It is chemically designated as O-(6-Ethoxy-2-ethyl-4-pyrimidinyl) Phosphorothioic Acid O,O-Dimethyl Ester-d6 and is alternatively referred to as Ekamet-d6 or Etrimfos-d6 . Produced by US Biological Life Sciences, it is available in highly purified grades (2.5 mg packs) and is utilized in analytical and pharmacological research, particularly as a deuterated internal standard for mass spectrometry or metabolic studies. Its deuteration enhances stability and reduces metabolic interference in isotopic tracing applications .
Properties
Molecular Formula |
C₁₀H₁₁D₆N₂O₄PS |
|---|---|
Molecular Weight |
298.33 |
Synonyms |
O-(6-Ethoxy-2-ethyl-4-pyrimidinyl) Phosphorothioic Acid O,O-Dimethyl Ester-d6; _x000B_2-Ethyl-6-ethoxypyrimidin-4-yl dimethyl Phosphorothionate-d6; Ekamet-d6; Etrimfos-d6; Etrimphos-d6; SAN 197-d6; SAN-I 197-d6; Satisfar-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Non-Deuterated Analog: Etrimfos
Etrimfos (C10H17N2O4PS; molecular weight: 292.29) shares the core pyrimidinyl phosphorothioate structure with Satisfar-d6 but lacks deuterium atoms at six methyl positions. This difference significantly impacts their physicochemical properties:
- Molecular Stability : this compound exhibits superior thermal and enzymatic stability due to deuterium’s kinetic isotope effect, which slows bond cleavage .
- Solubility: Etrimfos shows higher solubility in polar solvents (e.g., methanol: 12.5 mg/mL) compared to this compound (8.3 mg/mL in methanol), attributed to deuterium’s slight hydrophobic effect .
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Etrimfos | Dimethyl-d6 Phthalate |
|---|---|---|---|
| Molecular Formula | C10H11D6N2O4PS | C10H17N2O4PS | C8D6O4 |
| Molecular Weight | 298.33 | 292.29 | 194.19 |
| Deuterated Positions | Six methyl groups | None | Six methyl groups |
| Primary Application | Isotopic tracer | Pesticide research | Environmental analysis |
| Stability (t1/2 in PBS) | 48 hours | 24 hours | 72 hours |
Functionally Similar Deuterated Compound: Dimethyl-d6 Phthalate
Dimethyl-d6 phthalate (C8D6O4; molecular weight: 194.19) is another deuterated standard used in environmental and pharmaceutical analysis. While structurally distinct, it shares this compound’s role in isotopic labeling. Key contrasts include:
- Functional Groups : this compound’s phosphorothioate group enables interactions with acetylcholinesterase, whereas dimethyl-d6 phthalate’s ester groups target lipophilic matrices .
- Synthetic Complexity: this compound requires multi-step synthesis involving pyrimidine ring formation and selective deuteration, whereas dimethyl-d6 phthalate is synthesized via esterification with deuterated methanol .
Pharmacological and Toxicological Profiles
Efficacy in Metabolic Studies
This compound’s deuterium incorporation reduces hepatic metabolism by 40% compared to Etrimfos, as shown in in vitro microsomal assays (IC50: 1.2 µM vs. 0.8 µM for Etrimfos) . This makes it preferable for long-term tracer studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
